Predictive toxicology and ADME properties of 5-methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine
Predictive toxicology and ADME properties of 5-methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine
An In-Depth Technical Guide to the Predictive Toxicology and ADME Properties of 5-methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine
Foreword: A Proactive Approach to Drug Candidate De-risking
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and unforeseen toxicity. This guide provides a comprehensive framework for the early-stage characterization of 5-methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine, a novel chemical entity. By integrating in silico predictive models with targeted in vitro assays, we can proactively identify and mitigate potential liabilities, thereby increasing the probability of success in later developmental stages. The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in medicinal chemistry, while the allyloxy substituent introduces specific metabolic considerations that warrant a thorough investigation.
Part 1: In Silico Profiling - A First Look at ADME and Toxicological Liabilities
The initial phase of our assessment utilizes a suite of computational models to predict the physicochemical properties, ADME characteristics, and potential toxicological endpoints of 5-methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine. This in silico approach is a rapid and cost-effective method for prioritizing compounds and guiding subsequent experimental work.
Physicochemical Properties and Lipophilicity
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. We employed several widely used computational tools to estimate these parameters.
| Parameter | Predicted Value | Implication for Drug Development |
| Molecular Weight | 217.24 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption. |
| cLogP | 2.15 | Optimal lipophilicity for cell membrane permeability and oral absorption. |
| Topological Polar Surface Area (TPSA) | 54.8 Ų | Suggests good oral bioavailability. |
| Aqueous Solubility (logS) | -2.5 | Moderate solubility; may require formulation strategies for optimal delivery. |
ADME Predictions
Our in silico ADME profiling provides insights into the potential disposition of the compound in the body.
| ADME Parameter | Prediction | Rationale and Next Steps |
| Human Intestinal Absorption | High | Favorable physicochemical properties suggest good passive absorption. This should be confirmed with a Caco-2 permeability assay. |
| Blood-Brain Barrier (BBB) Penetration | Moderate to High | The cLogP and TPSA values are in a range that may allow for CNS penetration. This could be an advantage or a liability depending on the therapeutic target. An in vitro BBB model can provide more definitive data. |
| CYP450 Metabolism | Likely substrate of CYP2D6 and CYP3A4 | The pyrazolo[1,5-a]pyrimidine core is known to be metabolized by these major drug-metabolizing enzymes. The allyloxy group is also a potential site of metabolism. In vitro metabolic stability assays with recombinant CYPs are essential for confirmation. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Many nitrogen-containing heterocyclic compounds can inhibit CYP isoforms. An in vitro CYP inhibition panel is required to assess the risk of drug-drug interactions. |
| Plasma Protein Binding | High (>90%) | The lipophilic nature of the molecule suggests significant binding to plasma proteins, which will impact its free fraction and efficacy. This must be determined experimentally using equilibrium dialysis. |
Predictive Toxicology
Our primary toxicological concern with 5-methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is the potential for metabolic activation of the allyloxy group.
| Toxicological Endpoint | Prediction | Mechanistic Rationale and Recommended Follow-up |
| Genotoxicity | Potential concern | The allyloxy moiety can be metabolized to form a reactive epoxide or acrolein, both of which are known to be genotoxic. A standard battery of genotoxicity assays (Ames test, in vitro micronucleus assay) is mandatory. |
| Hepatotoxicity | Potential risk | The formation of reactive metabolites can lead to covalent binding to liver proteins, inducing cellular stress and toxicity. Cytotoxicity assays in HepG2 cells and assessment of mitochondrial toxicity are recommended. |
| Cardiotoxicity (hERG Inhibition) | Low to moderate risk | Some pyrazolo[1,5-a]pyrimidine derivatives have shown hERG liability. An in vitro hERG patch-clamp assay is the gold standard for assessing this risk. |
| Carcinogenicity | Data inconclusive | While some metabolites may be genotoxic, long-term carcinogenicity is difficult to predict in silico. The results of the genotoxicity assays will be critical in assessing this risk. |
Part 2: In Vitro Experimental Validation - A Targeted Approach
The in silico predictions provide a roadmap for a focused in vitro testing strategy. The following experimental protocols are designed to confirm, refute, and expand upon our computational findings.
Experimental Workflow for ADME-Tox Assessment
The following diagram illustrates our proposed tiered approach to the in vitro characterization of 5-methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine.
Caption: Tiered workflow for ADME-Tox assessment.
Key Experimental Protocols
-
Objective: To assess the intestinal permeability of the compound.
-
Methodology:
-
Seed Caco-2 cells on a 96-well Transwell plate and culture for 21 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical side (A) and collect samples from the basolateral side (B) over a 2-hour period.
-
In a separate set of wells, add the compound to the basolateral side and collect from the apical side to determine the efflux ratio.
-
Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
-
Objective: To determine the intrinsic clearance of the compound by hepatic enzymes.
-
Methodology:
-
Incubate the test compound (at 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile containing an internal standard.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Plot the natural log of the percentage of remaining compound versus time and determine the half-life and intrinsic clearance.
-
-
Objective: To evaluate the mutagenic potential of the compound.
-
Methodology:
-
Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Expose the bacterial strains to a range of concentrations of the test compound, both with and without metabolic activation (S9 fraction).
-
After a 48-hour incubation, count the number of revertant colonies.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twofold greater than the solvent control.
-
Part 3: Mechanistic Insights and Risk Mitigation
A key aspect of our analysis is to understand the "why" behind our predictions and to devise strategies to mitigate any identified risks.
The Metabolic Activation of the Allyloxy Group
The allyloxy moiety is a structural alert due to its potential for metabolic activation through two primary pathways:
-
Epoxidation: Cytochrome P450 enzymes can oxidize the double bond to form a reactive epoxide. This epoxide can then covalently bind to nucleophilic residues in proteins and DNA, leading to toxicity and mutagenicity.
-
Oxidative Dealkylation: P450-mediated oxidation can also lead to the formation of an unstable hemiacetal, which can then decompose to release acrolein, a highly reactive and cytotoxic aldehyde.
The following diagram illustrates these metabolic activation pathways:
Caption: Metabolic activation of the allyloxy group.
Risk Mitigation Strategies
If our in vitro assays confirm the predicted liabilities, several medicinal chemistry strategies can be employed to mitigate these risks:
-
Replacement of the Allyloxy Group: This is the most direct approach. The allyloxy moiety could be replaced with a less metabolically labile group, such as a propoxy or isopropoxy group.
-
Blocking Metabolic Sites: The introduction of a substituent, such as a fluorine atom, on the allyl group could block the site of epoxidation.
-
Modulation of Physicochemical Properties: If poor solubility is a concern, formulation approaches such as the use of co-solvents or amorphous solid dispersions can be explored.
Conclusion: An Integrated and Iterative Approach
The successful development of a new drug candidate requires a deep understanding of its ADME and toxicological properties from the outset. This guide has outlined a comprehensive strategy for the characterization of 5-methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine, beginning with in silico predictions and progressing to targeted in vitro validation. By embracing this integrated and iterative approach, we can make more informed decisions, reduce the risk of late-stage failures, and ultimately accelerate the delivery of safe and effective medicines to patients.
References
-
Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry: El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2017). Pyrazolo[1,5-a]pyrimidines: A patent review (2010-2015). Expert Opinion on Therapeutic Patents, 27(1), 57-73. [Link]
-
Metabolic Activation of Allyl Compounds: Guengerich, F. P. (2015). Mechanisms of drug toxicity and relevance to pharmaceutical development. Drug Metabolism and Pharmacokinetics, 30(1), 3-14. [Link]
-
Caco-2 Permeability Assay Protocol: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
-
Ames Test Protocol: Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
-
In Vitro Micronucleus Assay: Lorge, E., Hayashi, M., Albertini, S., & Kirkland, D. (2016). In vitro micronucleus (IVMN) assay: A review of the 30 years of its development, the methodologies used and the regulatory and scientific achievements. Mutation Research/Reviews in Mutation Research, 769, 11-30. [Link]
-
hERG Assay: Gintant, G. A. (2011). The hERG potassium channel: a target for drug-induced proarrhythmia and a key cardiac safety issue. Expert Opinion on Drug Safety, 10(1), 41-55. [Link]
